molecular formula C23H27NO B11513518 5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one CAS No. 484049-68-5

5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one

Cat. No.: B11513518
CAS No.: 484049-68-5
M. Wt: 333.5 g/mol
InChI Key: AFKLAVFLSMAXRE-UHFFFAOYSA-N
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Description

5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by its three methyl groups and a phenyl(phenylamino)methyl substituent, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from simpler bicyclic ketones. One common approach is the 1,3-dipolar cycloaddition of nitrile oxides to 5,5,6-trimethyl-2-ethynylbicyclo[2.2.1]heptan-2-ol, yielding the corresponding isoxazol-5-yl derivatives . The isoxazole ring is then opened to form prostanoid precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach involves the use of advanced organic synthesis techniques and catalysts to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the substituents.

    Substitution: Substitution reactions can occur at the phenyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can yield isoxazol-5-yl derivatives, while reduction can lead to simpler bicyclic compounds .

Scientific Research Applications

5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[221]heptan-2-one lies in its specific substituents and the resulting chemical properties

Properties

CAS No.

484049-68-5

Molecular Formula

C23H27NO

Molecular Weight

333.5 g/mol

IUPAC Name

3-[anilino(phenyl)methyl]-5,5,6-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C23H27NO/c1-15-18-14-19(23(15,2)3)20(22(18)25)21(16-10-6-4-7-11-16)24-17-12-8-5-9-13-17/h4-13,15,18-21,24H,14H2,1-3H3

InChI Key

AFKLAVFLSMAXRE-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C1(C)C)C(C2=O)C(C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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